Bicyclo[2.2.1]heptanemethanol
Description
Significance of Bicyclic Alcohols in Advanced Synthetic Strategies
Bicyclic alcohols, the class of compounds to which Bicyclo[2.2.1]heptanemethanol belongs, play an integral role in the advancement of organic chemistry. sci-hub.se Their rigid carbon skeletons provide ideal templates for studying reaction mechanisms and the structural requirements of chemical transformations. sci-hub.se The defined spatial arrangement of functional groups in bicyclic systems allows for high levels of stereocontrol in chemical reactions, a critical aspect of modern synthetic chemistry.
The construction of these bicyclic ring systems has been a topic of significant interest. For instance, the samarium(II) iodide-promoted intramolecular Barbier reaction has proven to be a versatile method for synthesizing various bridged bicyclic alcohols. sci-hub.se Furthermore, bicyclic lactones, which can be synthesized from the corresponding carboxylic acids, are recognized as valuable motifs in the synthesis of natural products and bioactive molecules. nih.gov The development of transition metal-catalyzed processes has further expanded the toolkit for creating complex bicyclic structures, enabling the construction of molecules for applications ranging from pharmaceuticals to materials science. rsc.orgfiveable.me The strategic use of bicyclic scaffolds allows chemists to build complex, multi-ring systems with high precision. beilstein-journals.org
The Norbornane (B1196662) Framework and its Derivatives in Contemporary Chemical Research
The norbornane framework is a cornerstone of contemporary chemical research due to its unique structural properties. rsc.org Its rigid, preorganised geometry makes it an excellent scaffold for a multitude of applications where conformational control is essential. fiveable.mersc.org The discovery of the cycloaddition methodology used to construct the norbornane skeleton was a landmark achievement, recognized with a Nobel Prize for its discoverers, Otto Diels and Kurt Alder. rsc.org
In modern research, the norbornane scaffold is utilized in several key areas:
Supramolecular Chemistry : The predictable geometry of norbornane and its fused polynorbornane derivatives allows for the design of highly specific molecular hosts for guest molecules, particularly anions. rsc.org
Medicinal Chemistry : The norbornene scaffold, the unsaturated analog of norbornane, has emerged as a promising structure in the search for new cancer treatments. nih.gov The bicyclic structure is often key to the biological activity of these molecules. nih.gov
Materials Science : Norbornane-based units have been incorporated into Covalent Organic Frameworks (COFs), a class of crystalline porous materials. rsc.orgkaust.edu.sa These materials exhibit high chemical stability and have potential applications in areas such as gas separation and storage due to their uniform pore distribution and tunable structures. rsc.orgkaust.edu.sa
Catalysis and Reagent Development : The rigid norbornane framework has been used to create novel chemical reagents, such as non-interacting, vicinal frustrated Lewis pairs (FLPs). These specialized reagents can activate small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and nitric oxide (NO). acs.org
The versatility of the norbornane framework, from its role in fundamental reaction discovery to its application in advanced materials and medicinal agents, underscores its enduring importance in the chemical sciences. This compound, as a functionalized derivative, provides a direct entry point for chemists to incorporate this valuable scaffold into more complex molecular designs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-73-4, 2064-02-0 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 2.2.1 Heptanemethanol and Analogous Structures
Catalytic Hydrogenation Routes to Bicyclo[2.2.1]heptanemethanol
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of saturated bicyclic alcohols like this compound. This process involves the addition of hydrogen across the double bond of an unsaturated precursor in the presence of a catalyst.
Precursor Selection in Hydrogenation: Bicyclo[2.2.1]hept-5-ene-2-methanol
The primary precursor for the synthesis of this compound via hydrogenation is bicyclo[2.2.1]hept-5-ene-2-methanol. nih.gov This unsaturated alcohol contains the core bicyclo[2.2.1]heptane skeleton with a double bond in the bridge, which is selectively reduced during hydrogenation. The presence of the hydroxyl group allows for further functionalization if required. The hydrogenation of the double bond in the norbornene ring of bicyclo[2.2.1]hept-5-en-2-ol results in the formation of the saturated bicyclic alcohol.
Heterogeneous Catalysts in Hydrogenation Processes
Heterogeneous catalysts are crucial for the efficient and selective hydrogenation of bicyclo[2.2.1]hept-5-ene-2-methanol. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere (1–3 atm) to ensure the complete saturation of the double bond. This method is effective in producing bicyclo[2.2.1]heptan-2-ol, a closely related structure.
Asymmetric Approaches to Bicyclo[2.2.1]heptane Carboxylates and Related Systems
The development of asymmetric methods to synthesize enantiomerically enriched bicyclo[2.2.1]heptane derivatives is of significant interest for applications in medicinal chemistry and materials science.
Organocatalytic Formal [4+2] Cycloaddition Reactions in Bicyclo[2.2.1]heptane Synthesis
Organocatalytic formal [4+2] cycloaddition reactions have emerged as a powerful tool for the asymmetric synthesis of bicyclo[2.2.1]heptane frameworks. rsc.orgrsc.org This approach allows for the rapid construction of functionalized bicyclic systems from simple starting materials under mild conditions. rsc.orgrsc.org For instance, the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by chiral tertiary amines, can produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org This method provides a direct route to bicyclo[2.2.1]heptanes with a functionalized bridgehead. rsc.org
Enantioselective Strategies for Bicyclo[2.2.1]heptane Frameworks
Enantioselective strategies are critical for producing specific stereoisomers of bicyclo[2.2.1]heptane derivatives. rsc.org Organocatalysis, particularly using chiral catalysts like those derived from Cinchona alkaloids, has been successfully employed to achieve high enantiomeric excess (ee). rsc.org For example, the organocatalytic formal [4+2] cycloaddition can yield bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantioselectivity (e.g., >90% ee). rsc.org These enantiomerically enriched products are valuable intermediates for the synthesis of complex molecules. rsc.org
The following table summarizes the results of a gram-scale organocatalytic formal [4+2] cycloaddition reaction. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Promoter | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1a (1.28 g) | 2p (1.79 g) | C (5 mol%) | DBU (0.5 equiv.) | 91% | >20/1 | 99% |
Exploration of Novel Synthetic Pathways to the this compound Skeleton
Research continues to uncover new and innovative methods for the synthesis of the bicyclo[2.2.1]heptane skeleton, expanding the toolkit available to organic chemists. One novel approach involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes to create a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons. nih.gov Furthermore, an intramolecular Diels-Alder reaction with a diene that has a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that incorporates the bicyclo[2.2.1]heptane skeleton. nih.gov
Another innovative strategy involves the synthesis of carbocyclic nucleoside analogues containing bicyclo[2.2.1]hept-2-ene-2-methanol. researchgate.net Additionally, new benzothiazole (B30560) derivatives have been synthesized starting from norbornene, which involves the addition of dichloroketene (B1203229) to norbornene followed by the reduction of chlorine atoms to produce a tricyclic ketone. nih.gov These novel bicyclo[2.2.1]heptane derivatives can serve as versatile building blocks in organic synthesis. nih.gov
Chemical Transformations and Reactivity Profiles of Bicyclo 2.2.1 Heptanemethanol
Catalytic Transformations on Solid Oxide Catalysts
The study of bicyclo[2.2.1]heptanemethanol's behavior over solid oxide catalysts reveals primary pathways involving dehydration and isomerization. ontosight.ai These transformations are of interest for the production of valuable bicyclic olefins. The nature of the catalyst and reaction conditions significantly influences the product distribution.
Dehydration Pathways Leading to Bicyclo[2.2.1]heptene Derivatives
The principal transformation of this compound when subjected to solid oxide catalysts is dehydration. ontosight.ai This elimination of a water molecule from the alcohol leads to the formation of a double bond, yielding bicyclo[2.2.1]heptene derivatives. The reaction proceeds through the interaction of the hydroxyl group with the acidic sites on the catalyst surface.
Isomerization Reactions and Intramolecular Rearrangements
Alongside dehydration, isomerization of the bicyclic structure is a key reaction pathway. ontosight.ai These intramolecular rearrangements can involve migration of the newly formed double bond within the bicyclo[2.2.1]heptane framework. The strained nature of the norbornane (B1196662) skeleton can drive these rearrangements, leading to a mixture of isomeric products. Solid acid catalysts are known to promote such isomerization reactions in related bicyclic systems.
Product Formation through Catalytic Processes: 2-Methylenebicyclo[2.2.1]heptane (Norcamphene)
A significant product from the catalytic dehydration of this compound is 2-methylenebicyclo[2.2.1]heptane, commonly known as norcamphene. ontosight.ai The formation of this exocyclic alkene is a primary result of the dehydration process. Studies have shown that the choice of catalyst has a marked effect on the yield of norcamphene. For instance, using gamma-Al2O3 as a catalyst results in a 47.2% yield of norcamphene, while an aluminosilicate (B74896) catalyst can increase the yield to 61.0%. ontosight.ai
| Catalyst | Product | Yield (%) |
| gamma-Al2O3 | 2-Methylenebicyclo[2.2.1]heptane | 47.2 |
| Aluminosilicate | 2-Methylenebicyclo[2.2.1]heptane | 61.0 |
Derivatization Strategies and Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group of this compound is the primary site for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives. These transformations follow established synthetic organic chemistry principles.
Common derivatization strategies for alcohols that are applicable to this compound include:
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst yields the corresponding ester. For example, reaction with acetic anhydride (B1165640) would produce bicyclo[2.2.1]heptanemethyl acetate.
Etherification: Formation of an ether can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation: The primary alcohol group can be oxidized to form bicyclo[2.2.1]heptanecarboxaldehyde or further to bicyclo[2.2.1]heptanecarboxylic acid, depending on the oxidizing agent and reaction conditions used.
Conversion to Halides: The hydroxyl group can be substituted by a halogen atom to produce bicyclo[2.2.1]heptanemethyl halides. This can be accomplished using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides are versatile intermediates for further nucleophilic substitution reactions.
While specific documented examples for all these reactions starting directly from this compound are not extensively reported in readily available literature, the synthesis of related derivatives such as methyl bicyclo[2.2.1]heptane-2-carboxylate and 2-(bromomethyl)bicyclo[2.2.1]heptane from other precursors confirms the viability of these functional group interconversions within this bicyclic system. nist.gov
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Acetic Anhydride | Ester |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation | Potassium permanganate | Carboxylic Acid |
| Halogenation | Thionyl chloride | Alkyl Chloride |
Stereochemical Considerations in Bicyclo 2.2.1 Heptanemethanol Chemistry
Intrinsic Chirality of the Bicyclo[2.2.1]heptane Ring System
The bicyclo[2.2.1]heptane skeleton, the core of Bicyclo[2.2.1]heptanemethanol, is inherently chiral. This chirality arises from the bridged structure, which creates a rigid, three-dimensional arrangement of atoms. The bridgehead carbons, C1 and C4, are key to this chirality. Even in its unsubstituted form, the bicyclo[2.2.1]heptane ring system is not superimposable on its mirror image, a fundamental requirement for chirality.
The rigidity of the norbornane-derived framework means that substituents are locked into specific spatial orientations. This lack of conformational flexibility is a defining characteristic of the system. The stereochemical configuration is largely determined by the fixed endo and exo positions of substituents on the bicyclic system.
Influence of Substituents on Molecular Symmetry and Stereochemistry
The stereochemistry of substituted bicyclo[2.2.1]heptane derivatives is critical to their function, particularly in biological and catalytic applications. ontosight.ai For example, in 2,5-diazabicyclo[2.2.1]heptane derivatives, the substitution pattern plays a crucial role in determining both diastereoselectivity and enantioselectivity. researchgate.net The rigid boat-like conformation of the bicyclo[2.2.1]heptane system forces substituents into distinct equatorial and axial-like positions, leading to significant steric interactions that can direct the outcome of chemical reactions.
Approaches to Enantioselective Synthesis and Control of Diastereoselectivity in Bicyclo[2.2.1]heptane-derived Compounds
Given the importance of stereochemistry in the properties of bicyclo[2.2.1]heptane derivatives, significant research has been dedicated to developing methods for their enantioselective and diastereoselective synthesis.
One powerful approach is the use of asymmetric Diels-Alder reactions. Optically active functionalized bicyclo[2.2.1]heptane derivatives have been successfully synthesized using this method, which allows for the creation of key intermediates for the synthesis of other complex molecules. oup.com Chiral Lewis acids can be employed as catalysts in these reactions to achieve high enantiomeric ratios. acs.org
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of functionalized bicyclo[2.2.1]heptanes. rsc.org For example, an organocatalytic formal [4+2] cycloaddition reaction provides a route to a variety of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. rsc.orgrsc.org This method is particularly useful as the carboxylate group can be further transformed into other functional groups. rsc.org
Substrate-controlled methods offer another avenue for achieving high diastereoselectivity. For instance, the α-carboxylation of a norbornene monoester has been shown to proceed with high diastereoselectivity (up to 35:1), enabling the stereoselective synthesis of α- and β-2-aminobicyclo[2.2.1]heptane-2-carboxylic acids. thieme-connect.com
Bicyclo 2.2.1 Heptanemethanol As a Versatile Building Block in Complex Organic Synthesis
Utilization in the Construction of Elaborate Norbornane-Derived Architectures
The inherent structural rigidity of the bicyclo[2.2.1]heptane framework makes it an ideal scaffold for constructing complex, sterically demanding molecular architectures. The synthesis of these intricate molecules often begins with foundational reactions, such as cycloadditions, to form the core bicyclic system, which is then elaborated upon in subsequent steps. ontosight.ai
A notable application is the synthesis of conformationally constrained carbocyclic nucleoside analogues. In these structures, the bicyclo[2.2.1]heptane moiety serves as a carbocyclic replacement for the traditional sugar ring (furanose). An optically active form of a bicyclo[2.2.1]heptane derivative can be used to synthesize an amine group, which is then elaborated to build a key 6-chloropurine (B14466) intermediate. science.gov This intermediate is further reacted with ammonia (B1221849) or other amines to yield nucleoside analogues with a fixed L-configuration, a structural detail confirmed by X-ray crystallography. science.gov
Furthermore, the basic norbornane (B1196662) skeleton can be transformed into more complex polycyclic systems. For instance, derivatives like tricyclo[4.2.1.0²,⁵]non-7-en-3-one can be synthesized from norbornene through reactions like the addition of dichloroketene (B1203229) followed by reduction. nih.gov This tricyclic ketone can then be used to produce chalcone (B49325) analogues, which are precursors to complex benzothiazole (B30560) derivatives. nih.gov These synthetic routes highlight how the simple bicyclo[2.2.1]heptane structure is a launchpad for creating molecules with significant structural and functional complexity.
| Starting Material | Key Transformation | Resulting Architecture | Significance | Reference |
|---|---|---|---|---|
| Optically Active Bicyclo[2.2.1]heptane Compound | Functional group manipulation and coupling with a purine (B94841) base | Conformationally Constrained Carbocyclic Nucleoside Analogues | Creates rigid analogues of biological molecules for structure-activity relationship studies. | science.gov |
| Norbornene | Dichloroketene addition, reduction, and condensation | Tricyclo[4.2.1.0²,⁵]non-7-en-3-one and Benzothiazole Derivatives | Builds complex polycyclic systems from a simple bicyclic core. | nih.gov |
Precursor Role in the Synthesis of Advanced Chemical Intermediates
Beyond its direct incorporation into final target molecules, bicyclo[2.2.1]heptanemethanol serves as a precursor for a wide range of advanced chemical intermediates. These intermediates are functionalized molecules designed for use in multi-step synthetic sequences. acints.com The conversion of the primary alcohol group in this compound into other functionalities such as aldehydes, carboxylic acids, or amines is a common strategy to generate these valuable building blocks.
For example, related norbornane derivatives like norcamphor (B56629) are well-established intermediates in the synthesis of pharmaceuticals and other natural products. ontosight.ai Similarly, this compound can be oxidized to the corresponding aldehyde or acid, which can then participate in a variety of coupling and condensation reactions.
The production of various functionalized bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions followed by isomerization steps. google.com These processes can yield a range of intermediates, such as 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene, which are valuable in specific industrial applications. google.com The role of this compound as a starting point for these intermediates is crucial for accessing a diverse array of chemical structures.
| Initial Precursor | Transformation | Resulting Intermediate | Potential Subsequent Use | Reference |
|---|---|---|---|---|
| This compound | Oxidation | Bicyclo[2.2.1]heptane-carboxaldehyde | Wittig reactions, reductive amination | ontosight.ai |
| This compound | Oxidation | Bicyclo[2.2.1]heptane-carboxylic acid | Amide coupling, esterification | rsc.org |
| Bicyclo[2.2.1]heptene derivative | Isomerization | 2-methylene-3-methylbicyclo[2.2.1]heptane | Polymer synthesis, fine chemical production | google.com |
Application in Chiral Pool Synthesis and Asymmetric Induction in Organic Transformations
The "chiral pool" approach in organic synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to create new chiral molecules. bccollegeasansol.ac.inmdpi.com When resolved into its separate enantiomers, this compound can be a valuable member of this chiral pool. Its rigid stereochemistry is particularly effective for inducing asymmetry in chemical reactions.
Asymmetric induction is the process where an existing chiral center in a molecule influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another. uvic.ca In the case of bicyclo[2.2.1]heptane derivatives, the fixed conformation creates two sterically and electronically distinct faces of a prochiral reactive center (e.g., a double bond or carbonyl group). msu.edu An incoming reagent will encounter different levels of steric hindrance when approaching from the exo (less hindered) versus the endo (more hindered) face. This difference in the energy of the diastereomeric transition states causes the reaction to favor one pathway, resulting in an excess of one enantiomer or diastereomer in the product. uvic.camsu.edu
This principle is demonstrated in syntheses where a bicyclic system provides a "convex face environment". mdpi.com For example, in a Diels-Alder reaction involving a dienophile with a bicyclic ring, an approaching diene will selectively bind to the more accessible β-face of the unsaturated ring, thereby controlling the stereochemistry of two new adjacent stereocenters simultaneously. mdpi.com The use of chiral pool α-amino acids to generate key intermediates with defined stereocenters is a powerful strategy in the asymmetric total synthesis of bioactive natural products. mdpi.com Similarly, the defined chirality of this compound derivatives can be used to direct the outcomes of reactions such as aldol (B89426) condensations, alkylations, and cycloadditions with high diastereoselectivity. uvic.ca
| Concept | Mechanism | Application Example | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure natural compounds as chiral starting materials. | Using an optically active bicyclo[2.2.1]heptane derivative to control the final stereochemistry of a nucleoside analogue. | science.govbccollegeasansol.ac.in |
| Asymmetric Induction | An existing chiral center directs the formation of a new stereocenter by creating diastereomeric transition states of unequal energy. | The rigid norbornane frame sterically hinders one face of a reactive group, favoring attack from the less hindered face. | uvic.camsu.edu |
| Substrate Control | The inherent structure of the substrate (e.g., a bicyclic ketone) dictates the stereochemical outcome of a reaction. | A dienophile with a bicyclic structure presents a convex face, guiding the approach of a diene in a cycloaddition. | mdpi.com |
Advanced Research Methodologies and Future Directions in Bicyclo 2.2.1 Heptanemethanol Research
Spectroscopic Characterization Techniques for Structural Elucidation (Methodological Overview)
The definitive structural elucidation of Bicyclo[2.2.1]heptanemethanol, a molecule characterized by a rigid bicyclic framework, relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular architecture, confirming the connectivity, stereochemistry, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the analysis of this compound.
¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. rsc.org The complex splitting patterns and chemical shifts are indicative of the rigid bicyclic structure and the presence of endo and exo isomers.
¹³C NMR spectroscopy is employed to determine the number of unique carbon environments and their hybridization. rsc.org The chemical shifts of the carbons in the bicyclic system and the methanol (B129727) substituent are key identifiers. For complex cases, especially for determining enantiomeric purity, chiral lanthanide shift reagents can be utilized in ¹³C NMR to induce separation of signals for different enantiomers. science.gov Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable in establishing the connectivity between protons and carbons, which is crucial for assigning the complex spectral data of the bicyclic system.
Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The C-H stretching vibrations of the bicyclic alkane structure are typically observed in the 2850-3000 cm⁻¹ region. rsc.org Techniques such as Attenuated Total Reflectance (ATR)-IR and vapor phase IR can also be employed for analysis. rsc.org
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern is often complex due to the bicyclic nature of the molecule, with characteristic losses of water (H₂O) from the alcohol and fragmentation of the bicyclic ring system. nist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating isomers and analyzing their individual mass spectra. google.comsoton.ac.uk
A summary of the key spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Key Features and Observations for this compound |
| ¹H NMR | Complex multiplets for protons on the bicyclic frame, distinct signals for the CH₂OH group. rsc.org |
| ¹³C NMR | Characteristic signals for the carbons of the bicyclic system and the hydroxymethyl carbon. rsc.org |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹). rsc.org |
| Mass Spectrometry | Molecular ion peak (M⁺), characteristic fragmentation pattern including loss of H₂O and ring fragments. researchgate.net |
Computational Chemistry Applications in Understanding Reactivity and Stereoselectivity
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and stereoselectivity of complex organic molecules, including those with the bicyclo[2.2.1]heptane framework. rsc.org While specific studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable.
DFT calculations can be used to model reaction mechanisms and predict the transition state energies for various reaction pathways. rsc.org This is particularly useful in understanding the outcomes of reactions involving the bicyclo[2.2.1]heptane skeleton, which can be subject to steric hindrance and electronic effects that dictate the stereochemical outcome. For instance, in the synthesis of bicyclo[2.2.1]heptanes, DFT has been used to elucidate the mechanism of gold-catalyzed cycloisomerizations and to rationalize the solvent-controlled chemodivergence of the reaction, which leads to different products. rsc.org
Furthermore, computational models can predict the relative stabilities of different isomers (e.g., endo vs. exo) and conformers of this compound. These calculations provide insights into the ground-state geometries and energy landscapes, which are crucial for interpreting experimental results and predicting reactivity. The computed properties, such as molecular orbital energies and charge distributions, can help in understanding the nucleophilic and electrophilic sites of the molecule.
The application of computational methods extends to the prediction of spectroscopic properties. Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra, especially for complex structures like this compound.
Emerging Applications and Unexplored Reactivity in Specialized Chemical Fields
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core, as present in this compound, makes it an attractive scaffold for the development of new molecules with specialized applications.
Perfumery and Fragrances: Derivatives of bicyclo[2.2.1]heptane are known to be used in the fragrance industry. google.com The specific odor profile can be tuned by modifying the functional groups attached to the bicyclic frame. While the direct application of this compound as a fragrance is not widely documented, its derivatives, such as esters, could possess unique and desirable scents. google.com
Advanced Materials and Polymers: The bicyclo[2.2.1]heptane moiety, also known as the norbornane (B1196662) system, is a key building block in polymer chemistry. Polynorbornenes, synthesized through ring-opening metathesis polymerization (ROMP) of norbornene-type monomers, exhibit high thermal stability and mechanical strength. This compound can serve as a functionalized monomer to introduce hydroxyl groups into the polymer backbone, which can be further modified to create materials with specific properties, such as altered hydrophilicity or sites for cross-linking. There is emerging research on the use of norbornene derivatives for creating advanced materials like membranes for redox flow batteries. acs.org
Pharmaceuticals and Agrochemicals: The rigid bicyclic structure can be used as a bioisostere to mimic or constrain the conformation of biologically active molecules. This can lead to enhanced binding to biological targets and improved pharmacological properties. The bicyclo[2.2.1]heptane skeleton has been incorporated into N,N'-diarylsquaramide derivatives to act as selective antagonists for chemokine receptors, which are targets for anti-cancer therapies. nih.gov
Traction Drive Fluids: Certain derivatives of bicyclo[2.2.1]heptane are important components in the formulation of base oils for traction drive fluids, which are used in specialized mechanical systems. google.com The unique structure of the bicyclic core contributes to the high traction coefficients of these fluids.
The unexplored reactivity of this compound and its derivatives represents a fertile ground for chemical innovation. The development of new catalytic methods for the selective functionalization of the bicyclic core could lead to a wide array of novel compounds with applications in materials science, medicine, and beyond. The use of this and similar bicyclic structures is seen as a way to access new sp3-rich chemical spaces, which is of great interest for the discovery of new bioactive compounds. rsc.org
Q & A
Q. What are the established synthetic routes for bicyclo[2.2.1]heptanemethanol, and how can reaction conditions be optimized for yield?
this compound (CAS 5240-72-2) is synthesized via Grignard reactions or hydroboration-oxidation of bicyclic precursors. For example, methyl bicyclo[2.2.1]hept-2-en-endo-2-carboxylate can react with phenylmagnesium bromide to form intermediates, followed by hydroboration and oxidation to yield hydroxylated derivatives . Optimization involves controlling stereochemistry (endo/exo selectivity) and using catalysts like palladium or nickel for cross-coupling steps. Reaction temperature (60–220°C) and solvent polarity significantly impact yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identifies hydroxyl (-OH) and methylene/methyl groups via peaks at 3200–3600 cm⁻¹ (O-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 126 (C₈H₁₄O) and fragmentation patterns confirm bicyclic structure .
- Gas Chromatography (GC) : Retention times on non-polar columns (e.g., DB-1) at ~12.5–12.6 min under programmed heating (60–220°C, 2°C/min) aid in purity assessment .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane scaffold influence asymmetric catalysis in drug synthesis?
The rigid bicyclic framework serves as a chiral auxiliary or ligand precursor. For example, derivatives like bornanesultam and diphonane enable enantioselective catalysis in C-C bond formation (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) show that substituents at the 2-position enhance steric and electronic control over transition states, achieving >90% enantiomeric excess (ee) in some cases .
Q. What strategies improve the stability of this compound derivatives in high-energy density materials (HEDMs)?
Theoretical studies (DFT, MD) suggest that substituting nitro (-NO₂) or azido (-N₃) groups at the 2- or 5-positions increases heat of formation (HOF > 400 kJ/mol) while maintaining low impact sensitivity. The bicyclic core’s strain energy (~110 kJ/mol) contributes to detonation velocity (VD ~ 8,500 m/s) without compromising thermal stability (Tdec > 200°C) .
Q. How can this compound derivatives be tailored for pharmacological activity?
Structural analogs like LMV-6015 and AMG 221 exploit the scaffold’s bioisosteric properties to target GPCRs or kinases. Modifications include:
Q. What computational tools predict the physicochemical properties of this compound derivatives?
Density Functional Theory (DFT) calculates HOF, bond dissociation energies (BDEs), and electrostatic potential surfaces to assess stability. Molecular dynamics (MD) simulations predict solubility and diffusion coefficients in biological matrices. Software like Gaussian and Materials Studio are standard .
Q. How do stereochemical variations (endo vs. exo) affect reactivity in Diels-Alder reactions?
Endo isomers exhibit higher reactivity due to favorable orbital overlap in transition states. For example, endo-5-hydroxymethyl-2-norbornene reacts 3× faster with dienophiles like maleic anhydride compared to exo isomers. Stereochemistry is controlled via solvent choice (polar aprotic solvents favor endo) .
Q. What green chemistry approaches reduce waste in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
